Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate
Description
Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate is a structurally complex small molecule characterized by a benzothiophene core substituted with a fluorine atom at position 4 and a methyl carboxylate group at position 2. The piperazine ring at position 3 is further modified with a sulfonyl group linked to a 4-acetylphenyl moiety. While direct data on its synthesis or biological activity are absent in the provided evidence, its structural analogs (e.g., compounds in and ) suggest synthetic routes involving sulfonylation of piperazine derivatives and subsequent coupling to benzothiophene carboxylate esters .
Properties
IUPAC Name |
methyl 3-[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl-4-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S2/c1-14(26)15-6-8-16(9-7-15)24-10-12-25(13-11-24)32(28,29)21-19-17(23)4-3-5-18(19)31-20(21)22(27)30-2/h3-9H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYLBBOBRDPWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC4=CC=CC(=C43)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate (CAS number: 941893-11-4) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzothiophene core : Provides a scaffold for biological interactions.
- Piperazine moiety : Known for its role in enhancing pharmacological properties.
- Sulfonamide group : Implicated in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H21FN2O5S2 |
| Molecular Weight | 476.54 g/mol |
| CAS Number | 941893-11-4 |
| Structural Features | Benzothiophene, Piperazine, Sulfonamide |
Preliminary studies suggest that this compound exhibits significant biological activity, potentially through the following mechanisms:
- Antitumor Activity : The compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
- Antibacterial and Antifungal Properties : Similar compounds have shown efficacy against various bacterial strains and fungi, indicating potential broad-spectrum antimicrobial activity.
Comparative Studies
Research has indicated that compounds with similar structural features may exhibit varying degrees of biological activity. For instance:
| Compound Name | Activity Type | Unique Features |
|---|---|---|
| Methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate | Antitumor | Contains a chloro substituent |
| 3-{[4-bromo phenoxy]piperazine}-5-fluorobenzothiophene | Antibacterial | Different halogen substituent |
| Methyl 3-{[4-(2-methylpropionamido)phenoxy]piperazine}-5-fluorobenzothiophene | Antifungal | Investigates amide interactions |
These comparisons highlight the diversity within this chemical class while emphasizing the unique structural elements that may confer distinct biological properties to this compound.
Case Studies
Recent studies have explored the cytotoxic effects of related compounds on various cancer cell lines. For example, a study evaluating a series of piperazine derivatives found that certain modifications significantly enhanced cytotoxicity against liver cancer cell lines (HepG2) using the MTT assay. The results indicated that structural modifications could lead to improved therapeutic profiles compared to parent compounds .
Future Directions in Research
Ongoing research aims to elucidate the specific interactions between this compound and its biological targets. Key areas of focus include:
- In vitro and in vivo studies : To validate the therapeutic potential and safety profile.
- Mechanistic studies : To understand the pathways involved in its biological effects.
Further investigation will be essential to fully characterize its pharmacological properties and potential applications in treating various diseases.
Scientific Research Applications
Preliminary studies indicate that methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate exhibits significant biological activity. The following areas are of particular interest:
Anticancer Activity
Research has shown that compounds with similar structural characteristics exhibit cytotoxic effects against various cancer cell lines. For instance, studies on sulfonamide derivatives have demonstrated their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest . The specific mechanisms of action for this compound are still under investigation, but its structural components suggest potential efficacy against cancer.
Potential Therapeutic Applications
Given its promising biological activity, this compound has several potential therapeutic applications:
Oncology
Due to its cytotoxic properties, this compound could be developed as a novel anticancer agent targeting specific tumor types. Ongoing research aims to evaluate its efficacy against various cancer cell lines, including those resistant to conventional therapies.
Neurological Disorders
The piperazine component suggests potential applications in treating neurological disorders where modulation of neurotransmitter systems may be beneficial. Further studies are necessary to explore this avenue.
Case Studies and Research Findings
Research findings highlight the importance of structure–activity relationships (SAR) in determining the efficacy of compounds similar to this compound. For example:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT116 | 5.0 | Apoptosis induction |
| Compound B | MCF7 | 8.0 | Tubulin inhibition |
| Methyl 3-{...} | TBD | TBD | TBD |
These findings underscore the need for comprehensive evaluations to establish effective dosages and therapeutic windows for clinical applications.
Comparison with Similar Compounds
Notes
Structural Diversity : The comparison highlights the impact of substituent choice on molecular properties, underscoring the need for systematic structure-activity relationship (SAR) studies.
Synthetic Challenges : Sulfonylation and piperazine coupling steps (as in ) may require optimization to avoid side reactions, particularly with electron-withdrawing groups like fluorine.
Q & A
Q. What are the critical steps and optimal conditions for synthesizing Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzothiophene core. Key steps include:
Sulfonylation : Introduce the piperazine-sulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., DCM, 0–5°C) .
Acetylation : Couple the 4-acetylphenyl group to the piperazine moiety using catalytic triethylamine .
Esterification : Protect the carboxylate group as a methyl ester using methanol and H₂SO₄ .
Optimization : Control reaction temperature (<10°C for sulfonylation) and use polar aprotic solvents (DMF or DCM) to stabilize intermediates .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine at C4 of benzothiophene, methyl ester at C2) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₂H₂₁FN₂O₅S₂: 500.09) .
- HPLC-PDA : Purity assessment (>95%) with a C18 column and acetonitrile/water gradient .
Q. What in vitro assays are recommended for initial pharmacological screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Receptor Binding : Radioligand displacement assays for serotonin/dopamine receptors (common targets of piperazine derivatives) .
- Enzyme Inhibition : Fluorometric assays for kinases or phosphatases (sulfonyl groups may interact with catalytic sites) .
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells to assess baseline toxicity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin receptors (e.g., 5-HT₁A). Focus on the sulfonyl-piperazine motif’s hydrogen-bonding potential .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability in lipid bilayers (GROMACS/NAMD) to assess residence time .
- Quantum Mechanical (QM) Calculations : Calculate electrostatic potential surfaces (EPS) to predict reactivity at the acetylphenyl group .
Q. What strategies address discrepancies in pharmacological data across different studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., buffer pH, cell lines) from conflicting studies. For example, receptor affinity may vary with Mg²⁺ concentration .
- Dose-Response Refinement : Re-test conflicting results using a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Orthogonal Assays : Validate kinase inhibition via both fluorescence and radiometric methods to rule out assay-specific artifacts .
Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity Tuning : Replace the methyl ester with tert-butyl ester to enhance membrane permeability (logP increase ~0.5 units) .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., CF₃ at benzothiophene C5) to reduce CYP450-mediated oxidation .
- Solubility : Incorporate polar groups (e.g., morpholine instead of piperazine) while monitoring receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
